Gemcitabine - 95058-81-4

Gemcitabine

Catalog Number: EVT-269028
CAS Number: 95058-81-4
Molecular Formula: C9H12ClF2N3O4
Molecular Weight: 299.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gemcitabine, also known as 2',2'-difluorodeoxycytidine (dFdC), is a synthetic pyrimidine nucleoside analog. It is classified as an antimetabolite, a class of drugs that interfere with the synthesis of DNA and RNA. In scientific research, gemcitabine is widely used as a tool to study cell cycle regulation, DNA repair mechanisms, and drug resistance in various cancer models.

Future Directions
  • Personalized Medicine: Identifying biomarkers to predict gemcitabine sensitivity and resistance in individual patients. [, ]
  • Overcoming Drug Resistance: Developing novel strategies to circumvent the mechanisms of gemcitabine resistance, such as targeting specific enzymes or pathways involved in gemcitabine metabolism and transport.
Synthesis Analysis

Gemcitabine can be synthesized through several methods, with notable processes including:

Molecular Structure Analysis

Gemcitabine has a molecular formula of C9H11F2N3O4. Its structure can be described as follows:

  • Nucleobase: The compound features a cytosine base.
  • Sugar Moiety: The ribose sugar is modified with fluorine atoms at the 2' position, which contributes to its mechanism of action.
  • Stereochemistry: Gemcitabine exists predominantly as the β-anomer due to its configuration, which is crucial for its biological activity.

The molecular structure can be represented as:

Gemcitabine= 2 deoxy 2 2 difluororibofuranosyl cytosine\text{Gemcitabine}=\text{ 2 deoxy 2 2 difluororibofuranosyl cytosine}
Chemical Reactions Analysis

Gemcitabine undergoes various chemical reactions that are significant for its function and metabolism:

  1. Phosphorylation: Once inside the cell, gemcitabine is phosphorylated to its active triphosphate form (gemcitabine triphosphate), which competes with deoxycytidine triphosphate for incorporation into DNA.
  2. Degradation: The compound is rapidly metabolized by cytidine deaminase into an inactive metabolite, which limits its effectiveness if not properly formulated for delivery.
  3. Prodrug Formation: Recent studies have explored the synthesis of gemcitabine prodrugs to improve pharmacokinetics and reduce rapid clearance from circulation .
Mechanism of Action

Gemcitabine functions primarily as an antimetabolite that inhibits DNA synthesis. Its mechanism involves:

  • Incorporation into DNA: The triphosphate form of gemcitabine mimics deoxycytidine triphosphate, leading to its incorporation into the DNA strand during replication.
  • Chain Termination: Once incorporated, gemcitabine prevents further elongation of the DNA strand due to its structural modifications, resulting in chain termination.
  • Inhibition of Ribonucleotide Reductase: Gemcitabine also inhibits ribonucleotide reductase, an enzyme critical for DNA synthesis, thereby reducing the pool of available deoxynucleotides necessary for DNA replication.
Physical and Chemical Properties Analysis

Gemcitabine exhibits several notable physical and chemical properties:

Applications

Gemcitabine is primarily used in oncology for treating various types of cancer:

  1. Pancreatic Cancer: It is a standard treatment option for advanced pancreatic cancer.
  2. Breast Cancer: Used in combination therapies for metastatic breast cancer.
  3. Non-Small Cell Lung Cancer: Administered either alone or in combination with other chemotherapeutic agents.

Additionally, ongoing research focuses on enhancing its efficacy through prodrug formulations and combination therapies with other agents to overcome resistance mechanisms observed in cancer cells .

Molecular Mechanisms of Gemcitabine Action

Nucleoside Analog Structure and Biochemical Properties

Gemcitabine (2′,2′-difluoro-2′-deoxycytidine) is a synthetic pyrimidine nucleoside analog derived from deoxycytidine. Its molecular structure features fluorine atoms substituted at the 2′-position of the deoxyribose sugar (molecular formula: C₉H₁₁F₂N₃O₄; molecular weight: 263.20 g/mol). This modification confers biochemical stability against degradation while enabling recognition by cellular nucleoside transporters and kinases. The fluorine atoms create steric and electronic perturbations that alter sugar pucker conformation, ultimately enhancing gemcitabine’s affinity for target enzymes compared to endogenous deoxycytidine [5] [8].

Gemcitabine exists as a hydrophilic molecule (calculated partition coefficient, XLogP: 0.14) with a topological polar surface area of 110.6 Ų. Its solubility in aqueous solutions facilitates intravenous administration. The molecule’s absolute stereochemistry—specifically the β-D-configuration at the glycosidic bond and the 2′R,4′R,5′R stereochemistry—is essential for intracellular uptake and phosphorylation. Transport occurs predominantly via human equilibrative nucleoside transporters (human equilibrative nucleoside transporter 1 and human equilibrative nucleoside transporter 2) and concentrative nucleoside transporters (human concentrative nucleoside transporter 1 and human concentrative nucleoside transporter 2), which govern cellular entry efficiency [4] [9].

Table 1: Structural Comparison of Gemcitabine and Deoxycytidine

PropertyGemcitabineDeoxycytidine
Chemical FormulaC₉H₁₁F₂N₃O₄C₉H₁₃N₃O₄
2′-Position ModificationFluorine atomsHydroxyl group
Molecular Weight (g/mol)263.20227.22
Key Enzymatic TargetsDeoxycytidine kinase, Cytidine deaminaseDeoxycytidine kinase

DNA Synthesis Inhibition via Masked Chain Termination

Gemcitabine’s primary cytotoxicity arises from terminating DNA elongation through "masked chain termination." Intracellularly, gemcitabine undergoes stepwise phosphorylation to its active triphosphate metabolite (2′,2′-difluoro-2′-deoxycytidine triphosphate). This metabolite competes with deoxycytidine triphosphate for incorporation into elongating DNA strands during the S-phase of the cell cycle. Upon incorporation, gemcitabine triphosphate allows the addition of one additional deoxynucleotide but then irreversibly stalls DNA polymerase progression due to steric hindrance from its fluorine atoms [3] [4].

Unlike classical chain-terminating nucleosides (e.g., acyclovir), gemcitabine’s penultimate position in the DNA strand masks its presence, evading detection by 3′→5′ proofreading exonucleases. This results in persistent DNA lesions that trigger replication fork collapse, double-strand breaks, and apoptosis. Experimental evidence indicates that incorporation of a single gemcitabine triphosphate molecule per 10,000 DNA nucleotides reduces DNA synthesis by 50–90% in solid tumor models. The potency correlates directly with intracellular gemcitabine triphosphate concentrations and exposure duration, highlighting its cell cycle-specific action [1] [7].

Table 2: Mechanisms of Gemcitabine-Mediated DNA Damage

ProcessMechanismBiological Consequence
Incorporation into DNASubstitution for deoxycytidine triphosphateDNA polymerase stalling
Masked TerminationAddition of one post-incorporation nucleotideProofreading exonuclease evasion
Repair InhibitionInactivation of DNA repair complexesAccumulation of irreparable DNA damage
Downstream SignalingActivation of ATM/ATR kinasesCell cycle arrest and apoptosis initiation

Ribonucleotide Reductase Inhibition and Deoxynucleotide Triphosphate Pool Modulation

Beyond DNA incorporation, gemcitabine diphosphate (the diphosphorylated metabolite) potently inhibits ribonucleotide reductase, a rate-limiting enzyme in deoxynucleotide triphosphate synthesis. Ribonucleotide reductase comprises two subunits: ribonucleotide reductase large subunit 1 (catalytic site) and ribonucleotide reductase subunit M2 (radical-generating site). Gemcitabine diphosphate binds irreversibly to the catalytic subunit’s activity site, inducing radical transfer between subunits and permanent enzyme inactivation. Computational studies reveal that gemcitabine diphosphate’s fluorine atoms facilitate covalent adduct formation with Cys218 and Cys419 residues, destroying the ribonucleotide reductase tyrosyl radical essential for catalysis [5] [6].

Ribonucleotide reductase inhibition depletes cellular deoxycytidine triphosphate pools, reducing competition for gemcitabine triphosphate incorporation into DNA. This creates a self-amplifying cycle: Lower deoxycytidine triphosphate concentrations enhance gemcitabine triphosphate’s access to DNA polymerase, while ribonucleotide reductase blockade further suppresses deoxynucleotide triphosphate regeneration. In pancreatic cancer models, ribonucleotide reductase inhibition reduces deoxynucleotide triphosphate levels by 30–80% within 4 hours post-gemcitabine exposure. Clinically, elevated ribonucleotide reductase subunit M1 expression correlates with gemcitabine resistance, underscoring ribonucleotide reductase’s role in treatment efficacy [6] [9].

Self-Potentiation Mechanisms in Intracellular Metabolism

Gemcitabine exhibits "self-potentiation"—a unique pharmacodynamic synergy where its metabolites enhance their own activation. Three interconnected mechanisms drive this phenomenon:

  • Ribonucleotide Reductase-Mediated Deoxynucleotide Triphosphate Depletion: As above, gemcitabine diphosphate reduces deoxycytidine triphosphate pools, diminishing competition for gemcitabine triphosphate’s DNA incorporation [5].
  • Deoxycytidine Monophosphate Deaminase Inhibition: Gemcitabine triphosphate allosterically inhibits deoxycytidine monophosphate deaminase, preventing gemcitabine monophosphate’s deamination to inactive 2′,2′-difluorodeoxyuridine monophosphate. This prolongs intracellular gemcitabine monophosphate availability for phosphorylation [9].
  • Deoxycytidine Kinase Upregulation: Early gemcitabine metabolism increases deoxycytidine kinase expression, accelerating subsequent phosphorylation cycles. Mathematical modeling shows this autoinduction elevates intracellular gemcitabine triphosphate concentrations by 2.5-fold after repeated dosing [3] [9].

Table 3: Self-Potentiation Pathways of Gemcitabine

Metabolic StepKey EnzymeGemcitabine Metabolite InvolvedInhibition/Activation Outcome
Deoxynucleotide SynthesisRibonucleotide reductaseGemcitabine diphosphateDepletion of deoxycytidine triphosphate pools
Monophosphate CatabolismDeoxycytidine monophosphate deaminaseGemcitabine triphosphateReduced gemcitabine monophosphate deamination
Initial PhosphorylationDeoxycytidine kinaseNone (transcriptional upregulation)Enhanced gemcitabine activation kinetics

These processes generate a positive feedback loop that sustains cytotoxic gemcitabine triphosphate concentrations. Pharmacokinetic studies in non-small cell lung cancer patients confirm 40–60% higher intracellular gemcitabine triphosphate accumulation during prolonged infusions (>150 minutes) compared to bolus administration, validating self-potentiation’s clinical relevance [9].

Ribonucleic Acid Synthesis Disruption and Secondary Cytotoxic Effects

Though less prominent than DNA effects, gemcitabine disrupts ribonucleic acid metabolism through two mechanisms:

  • Ribonucleic Acid Incorporation: Gemcitabine triphosphate incorporates into ribonucleic acid strands, replacing cytidine triphosphate during transcription. This impairs ribonucleic acid processing, messenger ribonucleic acid fidelity, and ribosomal function. In Mia PaCa-2 pancreatic cancer cells, gemcitabine reduces total ribonucleic acid synthesis by 20–40% at pharmacologic concentrations (≥1 μM) [4] [7].
  • Cytidine Triphosphate Synthetase Inhibition: Gemcitabine triphosphate competitively inhibits cytidine triphosphate synthetase, depleting cytidine triphosphate pools required for both ribonucleic acid and phospholipid synthesis. This indirectly suppresses DNA repair by limiting deoxycytidine triphosphate regeneration via the salvage pathway [4].

Quantitative proteomics reveals secondary cytotoxic adaptations: Gemcitabine upregulates S-phase kinase-associated protein 2—a cell cycle regulator linked to chemoresistance—by 3.5-fold in pancreatic tumors. Combining gemcitabine with S-phase kinase-associated protein 2 inhibitors synergistically enhances apoptosis. Additionally, gemcitabine’s deamination product, 2′,2′-difluorodeoxyuridine, inhibits thymidylate synthase, exacerbating deoxythymidine triphosphate shortages and DNA misincorporation. These multifaceted actions collectively impair tumor cell proliferation and survival [7] [9].

Table 4: Gemcitabine’s Primary and Secondary Cytotoxic Mechanisms

TargetMetaboliteDirect EffectIndirect Consequence
DNA PolymeraseGemcitabine triphosphateMasked chain terminationReplication fork collapse, apoptosis
Ribonucleotide ReductaseGemcitabine diphosphateEnzyme inactivationDeoxynucleotide triphosphate pool depletion
Ribonucleic Acid PolymeraseGemcitabine triphosphateRibonucleic acid misincorporationDisrupted protein translation
Cytidine Triphosphate SynthetaseGemcitabine triphosphateCompetitive inhibitionReduced cytidine triphosphate for ribonucleic acid/DNA synthesis
Thymidylate Synthase2′,2′-difluorodeoxyuridine monophosphateEnzyme inhibitionDeoxythymidine triphosphate depletion, DNA uracil misincorporation

Properties

CAS Number

95058-81-4

Product Name

Gemcitabine

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

Molecular Formula

C9H12ClF2N3O4

Molecular Weight

299.66 g/mol

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1

InChI Key

OKKDEIYWILRZIA-OSZBKLCCSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F

Solubility

2.23e+01 g/L

Synonyms

2',2'-DFDC
2',2'-difluoro-2'-deoxycytidine
2',2'-difluorodeoxycytidine
2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate
2'-deoxy-2'-difluorocytidine
dFdCyd
gemcitabine
gemcitabine hydrochloride
gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer
gemcitabine, (beta-D-threo-pentafuranosyl)-isomer
gemcitabine, (D-threo-pentafuranosyl)-isomer
gemicitabine
Gemzar
LY 188011
LY-188011

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl

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